Batch-Level Isotopologue Distribution Characterization: Gatifloxacin-d4 (Santa Cruz) vs. Gatifloxacin-d3 (WITEGA)
The Gatifloxacin-d4 product from Santa Cruz Biotechnology (Cat. No. sc-218565) provides a full isotopologue distribution by mass spectrometry: d0 = 0.12%, d1 = 0.07%, d2 = 0.61%, d3 = 2.58%, and d4 = 96.63%, yielding an overall isotopic purity of 98.9% . In contrast, the Gatifloxacin-d3 hydrochloride reference standard from WITEGA (Product No. CH024) reports an isotopic purity of >99.0 atom% D by ¹H NMR but does not disclose per-isotopologue abundance data in its publicly available documentation . The isotopologue profile is critical for method validation because residual d0, d1, and d2 species can generate signal in the unlabeled analyte channel, contributing to calibration bias at low concentrations. The d4 variant's documented d0 fraction of 0.12% enables users to calculate and correct for this isotopic cross-talk.
| Evidence Dimension | Isotopologue distribution granularity in vendor Certificate of Analysis |
|---|---|
| Target Compound Data | Isotopic purity 98.9%; d0=0.12%, d1=0.07%, d2=0.61%, d3=2.58%, d4=96.63% (MS, Santa Cruz sc-218565) |
| Comparator Or Baseline | Isotopic purity >99.0 atom% D by ¹H NMR; no per-isotopologue distribution publicly disclosed (WITEGA Gatifloxacin-d3 HCl, Product No. CH024) |
| Quantified Difference | d4 isotopologue purity: 96.63%; residual d0: 0.12%. d3: no public isotopologue breakdown available for comparison. |
| Conditions | Santa Cruz: Normalized intensity from mass spectrometry; WITEGA: ¹H NMR determination of atom% D |
Why This Matters
The availability of per-batch isotopologue data enables end-users to assess and correct for isotopic cross-talk between IS and analyte MRM channels, which directly impacts method accuracy at the lower limit of quantification (LLOQ).
